molecular formula C11H9N3O B2469608 2-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-indole CAS No. 1239735-68-2

2-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-indole

Cat. No. B2469608
CAS RN: 1239735-68-2
M. Wt: 199.213
InChI Key: UBDTXYXAWWOYMO-UHFFFAOYSA-N
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Description

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . For example, ataluren is used for the treatment of Duchenne muscular dystrophy and other diseases caused by nonsense mutations .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .


Chemical Reactions Analysis

The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Compounds with indole moieties, including those with 1,2,4-oxadiazole structures, have been synthesized and evaluated for their antimicrobial properties. For instance, Gomha and Riyadh (2011) synthesized novel compounds with indole moieties, demonstrating their potential in antifungal and antibacterial applications (Gomha & Riyadh, 2011). Similarly, Gadegoni and Manda (2013) created novel substituted indoles containing 1,3,4-oxadiazole and 1,2,4-triazole moieties, which were screened for antimicrobial activity (Gadegoni & Manda, 2013).

Anticancer Activity

Compounds with 1,2,4-oxadiazole structures, including those related to indole, have been synthesized and evaluated for their potential anticancer activities. Wang et al. (2012) synthesized a series of these compounds and found that certain modifications improved their antiproliferative activity, indicating their potential in cancer treatment (Wang et al., 2012). Kamath, Sunil, and Ajees (2016) conducted studies on indole–quinoline–oxadiazoles for their cytotoxic potential in cancer cell lines, demonstrating their significance in cancer drug development (Kamath, Sunil, & Ajees, 2016).

Enzyme Inhibition and Neurodegenerative Disorders

Indole-oxadiazole compounds have shown potential as inhibitors of enzymes like monoamine oxidase (MAO). Efimova et al. (2023) synthesized a compound that demonstrated significant inhibition of MAO-B, suggesting its potential use in treating neurodegenerative disorders like Parkinson’s disease (Efimova et al., 2023).

Phospholipase A2α Inhibition

Indole-5-carboxylic acids with 3-methyl-1,2,4-oxadiazol-5-yl moieties have been identified as potent inhibitors of human cytosolic phospholipase A2α (cPLA2α). Bovens et al. (2010) highlighted the role of these compounds in inhibiting cPLA2α activity, which is crucial in inflammation and related diseases (Bovens et al., 2010).

Ultrasound-assisted Synthesis and Antibacterial Activities

Ultrasound-assisted synthesis of novel indole derivatives containing 1,3,4-oxadiazole and 1,2,4-triazole moieties has been explored. Shi et al. (2015) demonstrated that this method increased yields and reduced reaction times, and some compounds showed excellent activity against bacteria like Staphylococcus aureus and Escherichia coli (Shi et al., 2015).

Protective Activity Against Oxidative Stress

Indole-oxadiazole compounds have been evaluated for their protective effects against oxidative stress. Iškauskienė et al. (2021) synthesized a series of these compounds and found that certain substitutions on the indole ring protected Friedreich's ataxia fibroblasts from glutathione depletion and increased the survival of Caenorhabditis elegans under oxidative stress (Iškauskienė et al., 2021).

Antioxidant and Antimicrobial Activities

Indole derivatives with 1,3,4-oxadiazole structures have shown promising antioxidant and antimicrobial activities. Saundane and Mathada (2015) synthesized Schiff bases containing indole moieties, which exhibited good antioxidant and antimicrobial activities (Saundane & Mathada, 2015).

Antioxidant and Acetylcholinesterase Inhibition Properties

Bingul et al. (2019) prepared indole-oxadiazole compounds with antioxidant properties and evaluated their acetylcholinesterase inhibition, highlighting their potential in therapeutic applications (Bingul et al., 2019).

Mechanism of Action

While the mechanism of action for “2-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-indole” specifically is not available, some 1,2,4-oxadiazole derivatives were recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Safety and Hazards

The safety data sheet for a related compound, 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . In addition to medicinal application, these heterocycles were utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .

properties

IUPAC Name

5-(1H-indol-2-yl)-3-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c1-7-12-11(15-14-7)10-6-8-4-2-3-5-9(8)13-10/h2-6,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBDTXYXAWWOYMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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